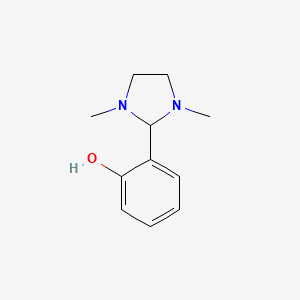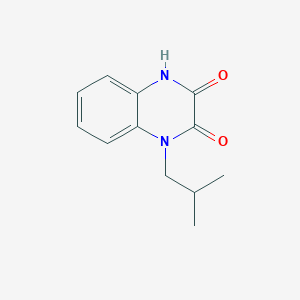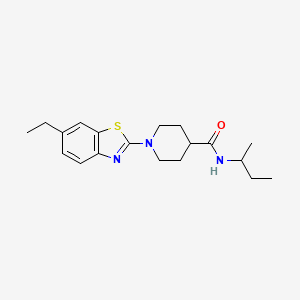![molecular formula C19H21N5O2 B7880019 4-{5-[3-(1H-imidazol-1-ylcarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]pyridin-2-yl}morpholine](/img/structure/B7880019.png)
4-{5-[3-(1H-imidazol-1-ylcarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]pyridin-2-yl}morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
"4-{5-[3-(1H-imidazol-1-ylcarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]pyridin-2-yl}morpholine" is a complex chemical compound with a fused structure that includes imidazole, pyrrole, pyridine, and morpholine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound can be achieved through multi-step organic reactions. Starting materials typically include commercially available 2,5-dimethyl-1H-pyrrole and 2-chloropyridine.
First Step: : Reacting 2,5-dimethyl-1H-pyrrole with chloroacetyl chloride under anhydrous conditions to introduce the chloroacetyl group.
Second Step: : Cyclizing this intermediate with imidazole to form the imidazol-1-ylcarbonyl group.
Third Step: : Coupling this product with 2-chloropyridine via a palladium-catalyzed cross-coupling reaction to form the pyridine ring.
Final Step: : Incorporating the morpholine ring through nucleophilic substitution.
Industrial Production Methods
For industrial-scale production, the process needs to be optimized for yield and purity. This typically involves high-throughput techniques such as:
Flow Chemistry: : Ensuring continuous production with better control over reaction parameters.
Catalysis: : Using highly efficient catalysts to minimize by-products and enhance reaction rates.
Purification: : Implementing advanced purification methods like column chromatography and recrystallization.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions primarily at the pyrrole and imidazole rings.
Reduction: : Reduction reactions typically target the pyridine ring.
Substitution: : The compound can undergo various nucleophilic and electrophilic substitution reactions at the pyridine and morpholine rings.
Common Reagents and Conditions
Oxidation: : Utilizes reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Commonly uses reagents like lithium aluminum hydride or sodium borohydride.
Substitution: : Typical reagents include alkyl halides for nucleophilic substitution and strong bases like sodium hydride for electrophilic substitution.
Major Products
Oxidation Products: : Include hydroxylated and ketonated derivatives.
Reduction Products: : Include dihydro derivatives.
Substitution Products: : Vary based on the substituent introduced, leading to a range of derivatives with potentially diverse biological activities.
科学研究应用
In Chemistry
Building Block: : Used as a building block in the synthesis of more complex organic molecules.
Catalysis: : Acts as a ligand in various catalytic processes due to its unique structural properties.
In Biology
Enzyme Inhibition: : Functions as an inhibitor for specific enzymes, providing a tool for studying enzyme mechanisms.
Protein Binding: : Studied for its ability to bind to certain proteins, potentially modulating their function.
In Medicine
Antimicrobial Agent: : Exhibits activity against a range of microbial pathogens.
Anticancer Research: : Investigated for its potential to inhibit cancer cell proliferation and induce apoptosis.
In Industry
Material Science: : Used in the development of new materials with specific properties, such as increased thermal stability and improved mechanical strength.
Chemical Sensors: : Applied in the creation of sensors for detecting various chemical substances.
作用机制
The compound's effects are exerted through its interaction with various molecular targets, primarily enzymes and receptors. For instance, its imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Its pyridine ring can engage in π-π stacking interactions with aromatic residues in protein targets, stabilizing the binding complex. The morpholine ring enhances its solubility and bioavailability, making it more effective in biological systems.
相似化合物的比较
Compared to other compounds with similar structures, "4-{5-[3-(1H-imidazol-1-ylcarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]pyridin-2-yl}morpholine" stands out due to its unique combination of rings, which imparts distinctive chemical and biological properties.
Similar Compounds
4-{5-[2-(1H-imidazol-1-ylcarbonyl)-2-methyl-1H-pyrrol-1-yl]pyridin-2-yl}morpholine
4-{5-[3-(1H-imidazol-1-ylcarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]quinolin-2-yl}morpholine
4-{5-[3-(1H-triazol-1-ylcarbonyl)-2,5-dimethyl-1H-pyrrol-1-yl]pyridin-2-yl}morpholine
These compounds exhibit variations in ring structures and substituents, leading to differences in their chemical reactivity and biological activities. The presence of the morpholine ring in our compound enhances its bioavailability compared to analogs without this feature.
属性
IUPAC Name |
[2,5-dimethyl-1-(6-morpholin-4-ylpyridin-3-yl)pyrrol-3-yl]-imidazol-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-14-11-17(19(25)23-6-5-20-13-23)15(2)24(14)16-3-4-18(21-12-16)22-7-9-26-10-8-22/h3-6,11-13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMGHINOQWEJPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CN=C(C=C2)N3CCOCC3)C)C(=O)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 2-{[(benzoylamino)carbonothioyl]amino}-4,6-dimethylnicotinate](/img/structure/B7879967.png)
![Ethyl 1-[(3-methylphenyl)methyl]imidazole-2-carboxylate;hydrochloride](/img/structure/B7879972.png)
![Ethyl (2E)-[(6-chloropyridazin-3-yl)hydrazono]acetate](/img/structure/B7879987.png)
![3-[1-(3-Pyridyl)-2-nitroethyl]-1H-indole](/img/structure/B7880001.png)
![4-(4-Ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzoic acid](/img/structure/B7880003.png)
![4-(4-Isopropyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzoic acid](/img/structure/B7880011.png)
![6-methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B7880020.png)
![N-[(10-oxo-1,2,4,5,6,10-hexahydro-3H-1,5-methanopyrido[1,2-d][1,4]diazocin-3-yl)carbonothioyl]glycine](/img/structure/B7880028.png)
![[3-(2-Fluorophenyl)-4-(4-methylbenzyl)-2,5-dioxopiperazin-1-yl]acetic acid](/img/structure/B7880030.png)
![Ethyl 1-(5-cyano-4-(3-nitrophenyl)-6-{[(trifluoromethyl)sulfonyl]oxy}pyridin-2-yl)cyclopropanecarboxylate](/img/structure/B7880036.png)
![[(5-{[(2-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)thio]acetic acid](/img/structure/B7880040.png)
